

The Discovery and Synthesis of TAK-593: A Potent VEGFR/PDGFR Inhibitor

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-593 is a novel, potent, and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. Developed by Takeda Pharmaceutical Company, it represents a significant advancement in the field of anti-angiogenic cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **TAK-593**, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Design Rationale

The discovery of **TAK-593** was the culmination of a focused drug discovery program aimed at identifying a highly potent and selective inhibitor of VEGFR2, a key mediator of tumor angiogenesis. The design strategy involved the hybridization of two distinct imidazo[1,2-b]pyridazine scaffolds, which were known to bind to the ATP-binding site of VEGFR2. Through iterative structure-activity relationship (SAR) studies, the molecule was optimized to achieve sub-nanomolar potency against VEGFR2 and excellent selectivity against a broad panel of other kinases. The chemical name for **TAK-593** is N-[5-({2-

[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide[1].

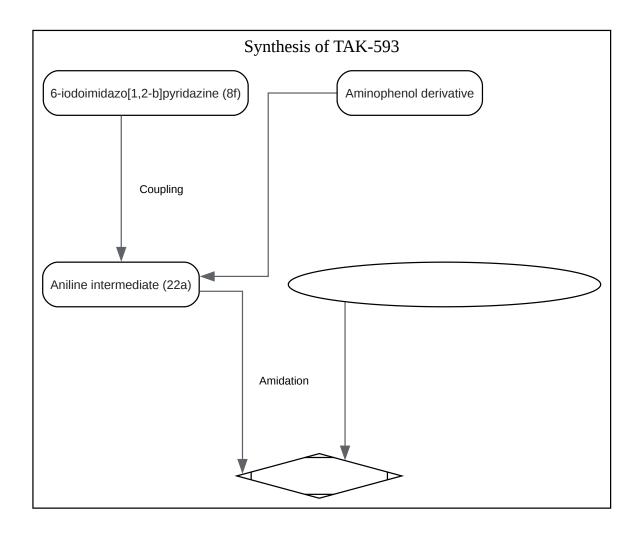


Synthesis of TAK-593

The synthesis of **TAK-593** (designated as compound 23a in the primary literature) is achieved through a multi-step synthetic route. The key steps involve the coupling of a 6-iodoimidazo[1,2-b]pyridazine intermediate with an appropriate aminophenol, followed by amidation to introduce the pyrazole-5-carboxamide moiety.

Synthetic Scheme:





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Caption: Synthetic route to TAK-593.



Experimental Protocol: Synthesis of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (**TAK-593**)

A detailed experimental protocol is described in the primary literature (Bioorg Med Chem. 2013 Apr 15;21(8):2333-2345). The synthesis involves the coupling of 6-iodoimidazo[1,2-b]pyridazine with an appropriate aminophenol to yield the corresponding aniline intermediate. This intermediate is then treated with 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride to afford **TAK-593**.

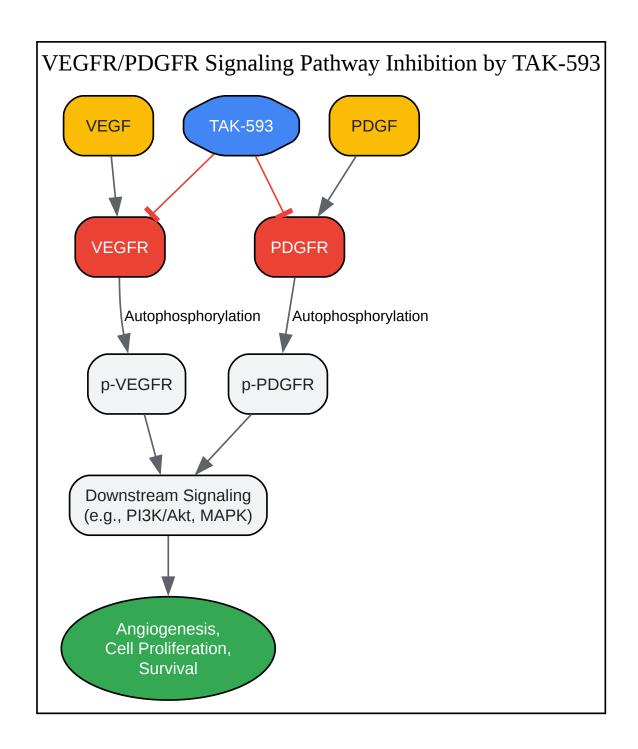
Mechanism of Action

TAK-593 is a potent, ATP-competitive inhibitor of the VEGFR and PDGFR families of receptor tyrosine kinases.[2] It exhibits a type II binding mode, meaning it binds to the inactive "DFG-out" conformation of the kinase domain. This interaction is characterized by a slow-on, slow-off binding kinetic, resulting in a long residence time of the inhibitor on the target kinase.[3] This prolonged target engagement may contribute to its sustained pharmacodynamic effects in vivo, which can outlast the plasma concentration of the drug.

Signaling Pathway Inhibition

By inhibiting VEGFR and PDGFR, **TAK-593** effectively blocks the downstream signaling cascades that promote tumor angiogenesis, proliferation, and survival.





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Caption: Inhibition of VEGFR and PDGFR signaling by TAK-593.



Quantitative Data Kinase Inhibitory Activity

TAK-593 demonstrates potent inhibitory activity against VEGFR and PDGFR family kinases with high selectivity over a broad range of other kinases.

Kinase Target	IC50 (nM)
VEGFR1	3.2[4]
VEGFR2	0.95[1][4]
VEGFR3	1.1[4]
PDGFRα	4.3[4]
PDGFRβ	13[4]
Fms	10[4]
Ret	18[4]
Other Kinases	>100[4]

Cellular Activity

TAK-593 effectively suppresses the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

Cell Line	Assay	IC50 (nM)
HUVEC	VEGF-stimulated proliferation	0.30[1][4]

In Vivo Efficacy

Oral administration of **TAK-593** has shown potent anti-tumor activity in preclinical xenograft models.



Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (T/C %)	
A549 (human lung adenocarcinoma)	1 mg/kg, b.i.d.	8[1]	
A549 (human lung adenocarcinoma)	0.25 mg/kg, b.i.d.	34[5]	

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that **TAK-593** possesses properties suitable for oral administration.

Species	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (h)
Mouse	Oral	Data not available	Data not available	Data not available	Data not available
Rat	Oral	Data not available	Data not available	Data not available	Data not available
Dog	Oral	Data not available	Data not available	Data not available	Data not available
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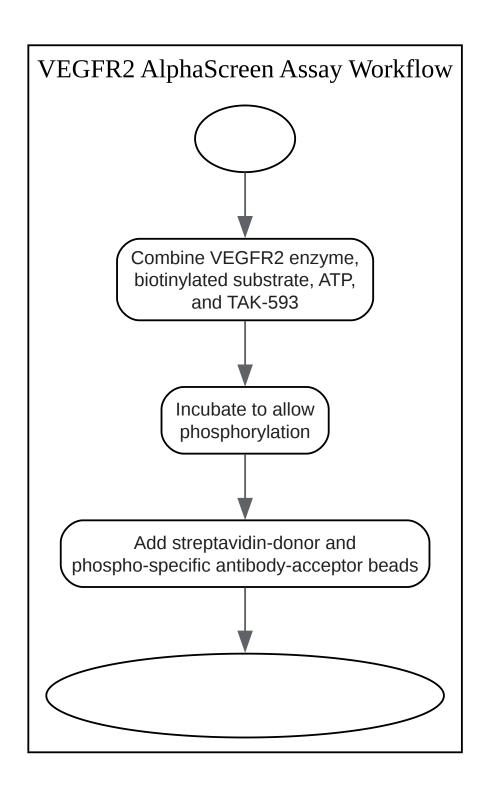
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Experimental Protocols VEGFR2 Kinase Assay (AlphaScreen)

The inhibitory activity of **TAK-593** against VEGFR2 was determined using a non-radioisotopic AlphaScreen assay.





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Caption: Workflow for the VEGFR2 AlphaScreen assay.

Protocol Details:

A general protocol for an AlphaScreen kinase assay involves the following steps:

- Reaction Setup: In a microplate, the kinase (VEGFR2), a biotinylated substrate peptide, ATP, and the test compound (TAK-593) are combined in an appropriate assay buffer.
- Kinase Reaction: The plate is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.
- Detection: A suspension of streptavidin-coated donor beads and anti-phospho-specific antibody-conjugated acceptor beads is added to the wells.
- Signal Generation: The plate is incubated in the dark to allow the beads to associate with the biotinylated and phosphorylated substrate, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
- Data Analysis: The intensity of the light emission is proportional to the amount of phosphorylated substrate, and the IC50 value for the inhibitor is calculated from the doseresponse curve.

Cell Proliferation Assay

The effect of **TAK-593** on cell proliferation is typically assessed using a standard method such as an MTS or CellTiter-Glo assay.

Protocol Outline:

- Cell Seeding: HUVECs are seeded into 96-well plates and allowed to adhere.
- Compound Treatment: Cells are treated with various concentrations of TAK-593.
- Stimulation: VEGF is added to the appropriate wells to stimulate cell proliferation.



- Incubation: The plates are incubated for a period of time (e.g., 72 hours).
- Viability Measurement: A viability reagent (e.g., MTS) is added, and the absorbance is measured to determine the number of viable cells.
- Data Analysis: The IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Studies

Protocol Outline:

- Cell Implantation: A549 human lung adenocarcinoma cells are subcutaneously implanted into immunodeficient mice.[6]
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into vehicle control and treatment groups and dosed orally with TAK-593 according to the specified regimen.
- Tumor Measurement: Tumor volume is measured periodically using calipers.
- Data Analysis: The tumor growth inhibition (T/C %) is calculated at the end of the study. The
 T/C ratio is a common metric used to express the antitumor activity of a compound in
 xenograft models.[7]

Conclusion

TAK-593 is a promising anti-angiogenic agent with a well-defined mechanism of action and potent preclinical activity. Its discovery and synthesis represent a successful application of structure-based drug design. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery. Further investigation into its clinical efficacy and safety profile is warranted.

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